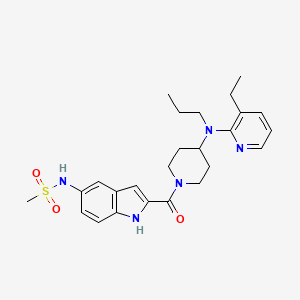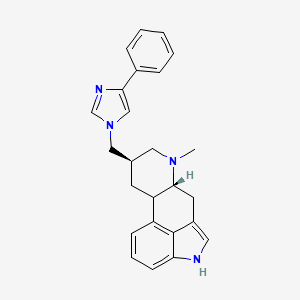
(5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,8R,10R)-6-メチル-8-(4-フェニル-1-イミダゾリルメチル)エルゴリンは、エルゴリンファミリーに属する複雑な有機化合物です。エルゴリン誘導体は、その多様な生物活性で知られており、多くの場合、潜在的な治療用途について研究されています。
準備方法
合成経路と反応条件
(5R,8R,10R)-6-メチル-8-(4-フェニル-1-イミダゾリルメチル)エルゴリンの合成には、通常、複数段階の有機反応が含まれます。出発物質は通常、単純な有機化合物であり、アルキル化、環化、官能基修飾などの変換を複数段階経て合成されます。温度、圧力、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。
工業生産方法
エルゴリン誘導体の工業生産方法には、バッチ反応器または連続フロー反応器を使用した大規模合成が頻繁に使用されます。プロセスは、コスト効率が高く、スケーラブルになるように設計されており、一貫性と安全性を確保するために、厳しい品質管理措置が講じられています。
化学反応の分析
反応の種類
(5R,8R,10R)-6-メチル-8-(4-フェニル-1-イミダゾリルメチル)エルゴリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用します。
還元: この反応には、水素の添加または酸素の除去が含まれ、通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: この反応には、特定の条件下で求核剤または求電子剤を使用して、ある官能基を別の官能基で置き換えることが含まれます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤、ジクロロメタンやエタノールなどの溶媒が含まれます。温度、圧力、pHなどの反応条件は、目的の生成物を得るために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じる可能性がありますが、還元はアルコールまたはアミンを生じる可能性があります。
科学研究における用途
(5R,8R,10R)-6-メチル-8-(4-フェニル-1-イミダゾリルメチル)エルゴリンには、次のような科学研究における用途がいくつかあります。
化学: 独自の化学的性質と、より複雑な分子の構成要素としての潜在的な用途について研究されています。
生物学: 酵素阻害や受容体結合など、生物系との相互作用について調査されています。
医学: 抗炎症作用、抗がん作用、神経保護作用などの潜在的な治療効果について研究されています。
産業: 新しい材料、医薬品、農薬の開発に使用されています。
科学的研究の応用
(5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline has several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
(5R,8R,10R)-6-メチル-8-(4-フェニル-1-イミダゾリルメチル)エルゴリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察された効果につながります。その結合親和性、選択性、下流シグナル伝達経路に関する詳細な研究は、その完全な作用機序を理解するために不可欠です。
類似の化合物との比較
類似の化合物
(5R,8R,10R)-6-メチル-8-(4-フェニル-1-イミダゾリルメチル)エルゴリンに類似の化合物には、次のエルゴリン誘導体などがあります。
- リゼルグ酸ジエチルアミド(LSD)
- エルゴタミン
- ブロモクリプチン
独自性
(5R,8R,10R)-6-メチル-8-(4-フェニル-1-イミダゾリルメチル)エルゴリンをこれらの化合物から区別するものは、その独自の構造的特徴と特定の官能基であり、これらは独特の化学的および生物学的特性を与えます。これらの違いは、反応性、結合親和性、全体的な薬理学的プロファイルを左右する可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds to (5R,8R,10R)-6-Methyl-8-(4-phenyl-1-imidazolylmethyl)ergoline include other ergoline derivatives like:
- Lysergic acid diethylamide (LSD)
- Ergotamine
- Bromocriptine
Uniqueness
What sets this compound apart from these compounds is its unique structural features and specific functional groups, which confer distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall pharmacological profile.
特性
CAS番号 |
160730-43-8 |
|---|---|
分子式 |
C25H26N4 |
分子量 |
382.5 g/mol |
IUPAC名 |
(6aR,9R)-7-methyl-9-[(4-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H26N4/c1-28-13-17(14-29-15-23(27-16-29)18-6-3-2-4-7-18)10-21-20-8-5-9-22-25(20)19(12-26-22)11-24(21)28/h2-9,12,15-17,21,24,26H,10-11,13-14H2,1H3/t17-,21?,24-/m1/s1 |
InChIキー |
CYXDHGHIOWUWPM-NJMRJEAQSA-N |
異性体SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=C(N=C5)C6=CC=CC=C6 |
正規SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=C(N=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


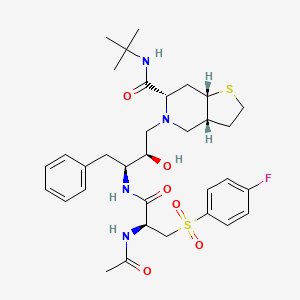
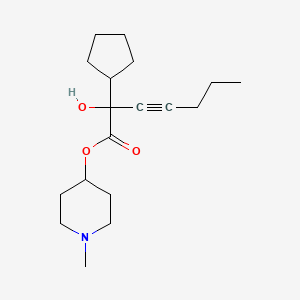
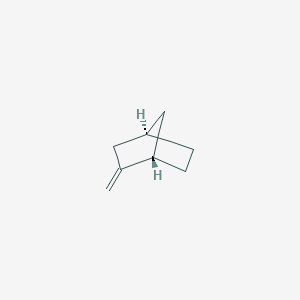
![2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12759915.png)


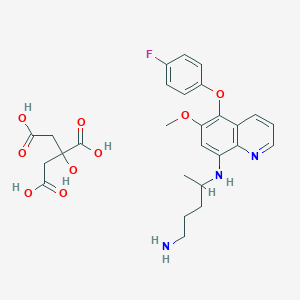
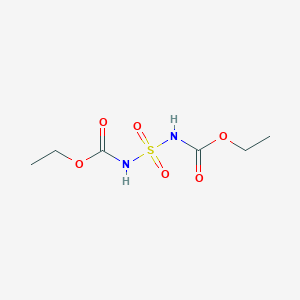
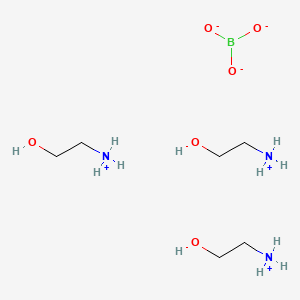
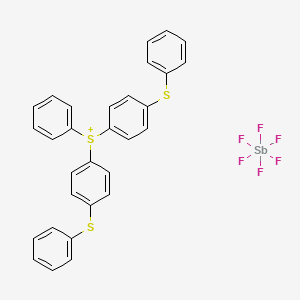

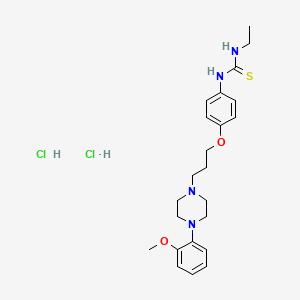
![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
